![molecular formula C15H14N8O5S4 B13817611 (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefmatilen, also known as S-1090, is an orally-active cephalosporin antibiotic. It was developed in Japan and first described in 1992. Cefmatilen is highly active against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .
Métodos De Preparación
The synthesis of Cefmatilen involves several steps. The key intermediate is a thiazole derivative, which is synthesized through a series of reactions involving ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone in different basic mediums. The final product is obtained through a reaction with dimethylformamide-dimethyl acetal in the presence of dimethylformamide . Industrial production methods involve large-scale synthesis techniques to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Cefmatilen undergoes various chemical reactions, including:
Oxidation: Cefmatilen can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
Cefmatilen has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mecanismo De Acción
Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Cefmatilen is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with high activity against Gram-negative bacteria and good central nervous system penetration
Cefmatilen stands out due to its oral bioavailability and its effectiveness against a wide range of bacterial pathogens .
Propiedades
Fórmula molecular |
C15H14N8O5S4 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13+/m0/s1 |
Clave InChI |
UEQVTKSAEXANEZ-YIAKCIKCSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


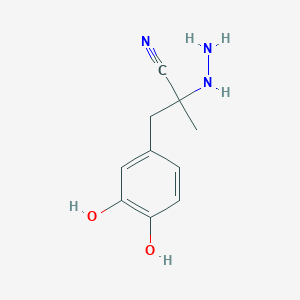
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
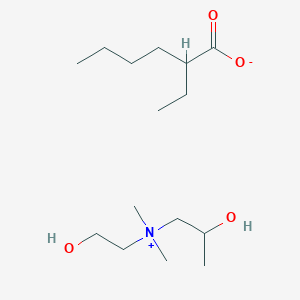
![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
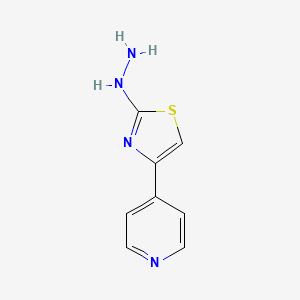
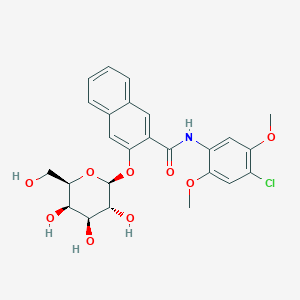
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
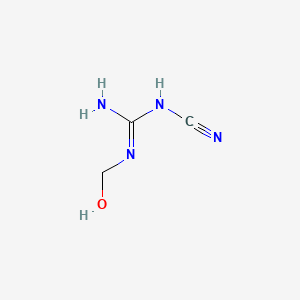
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
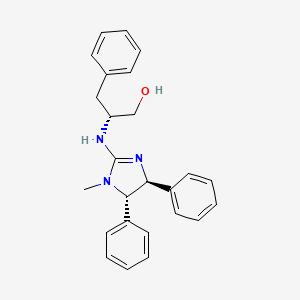
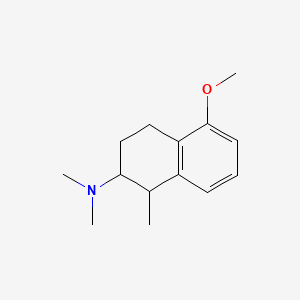
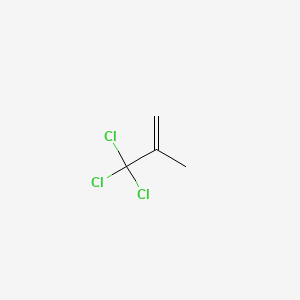
![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
